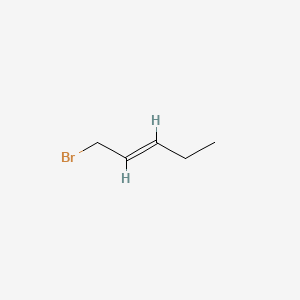
2-Pentene, 1-bromo-
Overview
Description
“2-Pentene, 1-bromo-” is a halogenated hydrocarbon . It is also known as 1-Bromo-2-pentyne .
Synthesis Analysis
The synthesis of “2-Pentene, 1-bromo-” involves multiple steps. The 2-pentene molecule has two allylic positions (2 and 4), so the bromination can occur at either of these positions, leading to a mixture of regioisomers: 1-bromo-2-pentene and 3-bromo-2-pentene . This would require further purification to obtain the desired product .
Molecular Structure Analysis
The molecular formula of “2-Pentene, 1-bromo-” is C5H9Br . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
When 2-pentene reacts with HBr, the major product is 2-bromopentane . This reaction involves the formation of a carbocation by the attack of the proton .
Physical And Chemical Properties Analysis
Alkenes, including “2-Pentene, 1-bromo-”, exist in all three phases: solid, liquids, and gases . The boiling point of each alkene is very similar to that of the alkane with the same number of carbon atoms . Alkenes are lighter than water and are insoluble in water due to their non-polar characteristics . They are only soluble in non-polar solvents .
Scientific Research Applications
1. Understanding Elimination Reactions
1-Bromo-2-pentene is utilized in the study of elimination reactions. An experiment conducted by Latimer (2003) involved reacting 1-bromopentane or 2-bromopentane with sodium ethoxide or potassium tert-butoxide, using gas chromatography to monitor the resulting 1-pentene, (E)-2-pentene, and (Z)-2-pentene (Latimer, 2003).
2. Catalytic Hydroisomerization
The compound is also significant in the hydroisomerization of olefins. Bond and Hillyard (1968) discussed its role in hydrogenation catalyzed by tris(triphenylphosphine)rhodium halides, demonstrating the isomerization to trans-2-pentene and 1-pentene (Bond & Hillyard, 1968).
3. Catalytic Dehydrohalogenation
Kamiguchi et al. (2003) explored its use in catalytic dehydrohalogenation of alkyl halides, employing Nb, Mo, Ta, and W halide clusters. This process yields 1-pentene and cis- and trans-2-pentenes (Kamiguchi et al., 2003).
4. Zeolite-Catalyzed Isomerization
Guo et al. (2007) conducted a quantum mechanical study on the isomerization of 1-pentene to cis-2-pentene over zeolites, revealing insights into the interaction between pentene molecules and zeolite materials (Guo et al., 2007).
5. Kinetic Modeling Studies
Dong et al. (2021) presented a comprehensive experimental and kinetic modeling study of 1- and 2-pentene, offering valuable data for understanding their chemical behavior in various conditions (Dong et al., 2021).
6. Noble Metal Salt Catalysis
Bond and Hellier (1967) explored the isomerization of 1-pentene catalyzed by a platinum(II)-tin(II) complex, demonstrating the formation of 2-pentene isomers (Bond & Hellier, 1967).
Mechanism of Action
The mechanism that accounts for the anti addition of halogen involves the electron pairs transferred in a way that is different to what we are familiar with, and the formation of the cyclic halonium ion intermediate . We will take the addition of bromine to (E)-2-butene as an example to explain the mechanism .
Safety and Hazards
“2-Pentene, 1-bromo-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces .
Future Directions
properties
IUPAC Name |
(E)-1-bromopent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032587 | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentene, 1-bromo- | |
CAS RN |
20599-27-3, 7348-71-2 | |
| Record name | 2-Pentene, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-pentene, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



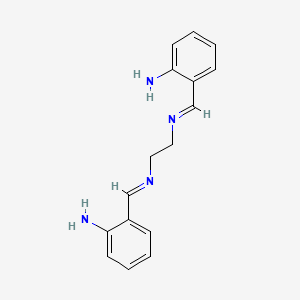


![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

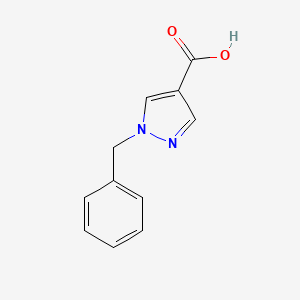

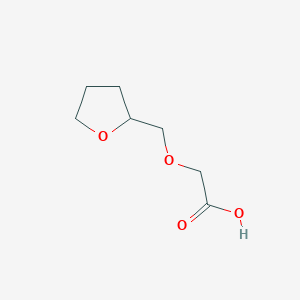

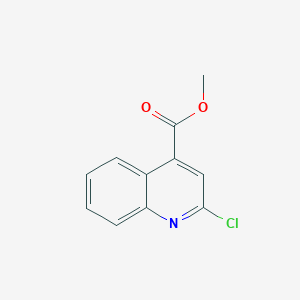
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)
